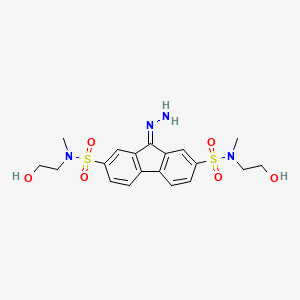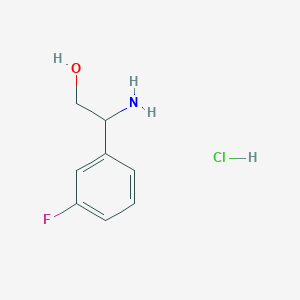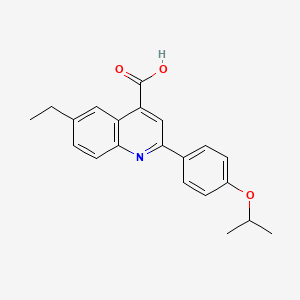
N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide, also known as AG490, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which plays a crucial role in various cellular processes, including immune response, cell proliferation, differentiation, and apoptosis.
作用机制
N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide acts as a potent inhibitor of the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK kinases, thereby preventing their activation and subsequent downstream signaling. This leads to the inhibition of STAT phosphorylation and nuclear translocation, resulting in the downregulation of target gene expression. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Biochemical and physiological effects:
N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia cells, by inducing cell cycle arrest and apoptosis. Additionally, N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has been shown to modulate immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells.
实验室实验的优点和局限性
N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has several advantages for lab experiments, including its potency and specificity for the JAK/STAT signaling pathway, which makes it an ideal tool for studying the role of this pathway in various cellular processes. However, N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide also has some limitations, including its potential off-target effects and toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are necessary when using N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide in lab experiments.
未来方向
For research include the development of more potent and selective JAK inhibitors, the investigation of combination therapies with N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide and other agents, and the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the potential use of N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide in gene therapy and targeted drug delivery systems is an area of active research.
合成方法
N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-amino-4-methoxy-7-nitroquinazoline with 1-cyanocyclohexane under acidic conditions to yield 7-cyanocyclohexyl-4-methoxy-2-nitroquinazoline. This product is then reduced using palladium on carbon and hydrogen gas to obtain 7-cyanocyclohexyl-4-methoxy-2-aminquinazoline. Finally, this compound is reacted with 2-bromoacetyl chloride in the presence of triethylamine to produce N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide.
科学研究应用
N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune response, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. Therefore, N-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide has been investigated as a potential therapeutic agent in these diseases.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(7-methoxy-4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-25-13-5-6-14-15(9-13)20-12-22(17(14)24)10-16(23)21-18(11-19)7-3-2-4-8-18/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIROSXSPWPKQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(1-Cyanocyclohexyl)-2-(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-chlorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2978891.png)
![3-O-Tert-butyl 7-O-methyl (1S,5R)-9-oxo-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2978892.png)


![2-Chloro-N-[1-[1-(2-fluorophenyl)ethyl]-2-oxopiperidin-3-yl]acetamide](/img/structure/B2978899.png)

![methyl 2-{[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2978901.png)

![N-(4-cyanophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2978903.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxynicotinamide](/img/structure/B2978909.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978910.png)
![2-Chloro-1-[4-(3-methyl-5-nitroimidazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B2978911.png)
